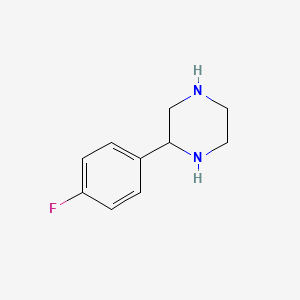

2-(4-Fluorophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAKSEMIIIZYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984252 | |

| Record name | 2-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-33-3 | |

| Record name | 2-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Fluorophenyl)piperazine CAS number

An In-Depth Technical Guide to 2-(4-Fluorophenyl)piperazine (CAS: 65709-33-3)

Introduction

In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, integral to the design of a multitude of therapeutic agents.[1][2][3] Its unique physicochemical properties allow it to serve as a versatile linker or a pharmacophore, profoundly influencing a drug candidate's solubility, receptor affinity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of a specific, valuable derivative: 2-(4-Fluorophenyl)piperazine.

Identified by the CAS Number 65709-33-3 , this compound is an important building block for pharmaceuticals, particularly those targeting the central nervous system (CNS).[4] The strategic placement of a fluorophenyl group at the 2-position of the piperazine ring introduces specific steric and electronic properties that are of significant interest to drug development professionals. The incorporation of fluorine can enhance metabolic stability and improve binding affinity to target receptors.[5]

This document, intended for researchers, scientists, and drug development professionals, delves into the essential technical data of 2-(4-Fluorophenyl)piperazine, from its fundamental chemical identity and synthesis to its analytical characterization, applications, and safe handling protocols.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is the foundation of all subsequent research and development.

Core Identification

The unambiguous identification of 2-(4-Fluorophenyl)piperazine is established by its unique CAS number and structural formula.

| Identifier | Value |

| CAS Number | 65709-33-3[4][6] |

| Molecular Formula | C₁₀H₁₃FN₂[4][6] |

| Molecular Weight | 180.22 g/mol [4][6] |

| IUPAC Name | 2-(4-fluorophenyl)piperazine |

| Synonyms | p-Fluorophenyl-2-piperazine |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms N1 [label="N", pos="0,0.75!"]; H1 [label="H", pos="-0.5,1.25!"]; N2 [label="N", pos="0,-0.75!"]; H2 [label="H", pos="-0.5,-1.25!"]; C1 [label="C", pos="1.3,1.1!"]; C2 [label="C", pos="1.3,-1.1!"]; C3 [label="C", pos="2.3,0!"]; H3 [label="H", pos="2.8,0.5!"];

// Aromatic Ring C4 [label="C", pos="3.3, -0.75!"]; C5 [label="C", pos="4.6, -0.35!"]; C6 [label="C", pos="5.2, -1.1!"]; F1 [label="F", pos="6.2, -0.7!"]; C7 [label="C", pos="4.5, 0.95!"]; C8 [label="C", pos="3.2, 0.55!"];

// Define edges for bonds N1 -- C1; N1 -- C2; N2 -- C1; N2 -- C2; C3 -- C4; C4 -- C5 [style=dashed]; C5 -- C6; C6 -- F1; C6 -- C7 [style=dashed]; C7 -- C8; C8 -- C4 [style=dashed]; C8 -- C3; C5 -- C7;

// Connect piperazine to phenyl ring C3 -- N1 [len=1.2];

// Add hydrogens to piperazine N1 -- H1; N2 -- H2; C3 -- H3; }

Caption: Chemical structure of 2-(4-Fluorophenyl)piperazine.

Physicochemical Data

The following table summarizes key physicochemical properties. These values are critical for designing experimental conditions, including reaction setups, formulation development, and analytical methods.

| Property | Value | Significance |

| Physical State | Solid, Crystalline Powder[7] | Impacts handling, weighing, and dissolution procedures. |

| Solubility | Soluble in DMF, DMSO, Ethanol[6] | Guides solvent selection for synthesis, purification, and analytical sample preparation. |

| Storage | 2-8°C, sealed, dry[4] | Essential for maintaining compound stability and preventing degradation over time. |

Section 2: Synthesis and Manufacturing

The synthesis of unsymmetrically substituted piperazines like 2-(4-Fluorophenyl)piperazine requires a strategic approach to ensure regioselectivity and avoid the formation of undesired byproducts. While numerous methods exist for piperazine synthesis, a common and effective strategy involves the construction of the heterocyclic ring or the controlled alkylation of a pre-existing piperazine core.[1][8]

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the C-N bond between the fluorophenyl group and the piperazine ring. This leads to a protected piperazine synthon and a reactive fluorophenyl precursor.

Caption: Retrosynthetic analysis for 2-(4-Fluorophenyl)piperazine.

Example Synthetic Protocol

This protocol describes a two-step synthesis based on a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[2]

Step 1: N-Arylation of Boc-Piperazine

-

Rationale: Mono-protection of the piperazine ring with a tert-butyloxycarbonyl (Boc) group is a critical first step. It deactivates one nitrogen atom, preventing undesired double arylation and ensuring that the subsequent reaction occurs at a single, specific site.

-

Procedure:

-

To a dry, argon-flushed reaction vessel, add N-Boc-piperazine (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand like SPhos (0.04 eq).

-

Add sodium tert-butoxide (1.4 eq) as the base.

-

Add anhydrous toluene as the solvent.

-

Heat the mixture at 100-110 °C under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(4-fluorophenyl)piperazine.

-

Step 2: Boc-Deprotection

-

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound as a salt, which can be neutralized to the free base.

-

Procedure:

-

Dissolve the purified N-Boc-2-(4-fluorophenyl)piperazine from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If the salt is desired, it can be triturated with diethyl ether and collected by filtration.

-

To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO₃ solution) to pH > 10, and extract with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(4-Fluorophenyl)piperazine.

-

Section 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the structure, identity, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorophenyl ring, with characteristic splitting patterns due to fluorine-hydrogen coupling. The piperazine protons will appear as a set of complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon spectrum will show signals for the six unique carbons of the fluorophenyl ring, with carbon-fluorine coupling constants (J-coupling) providing definitive evidence of fluorine's position. Four signals are expected for the piperazine ring carbons.

-

¹⁹F NMR: A single resonance in the fluorine NMR spectrum confirms the presence of the single fluorine atom.

| Technique | Expected Spectral Features |

| ¹H NMR | Aromatic region (approx. 6.9-7.2 ppm): Multiplets showing H-F coupling. Aliphatic region (approx. 2.8-3.5 ppm): Complex multiplets for piperazine CH₂ groups. N-H protons will appear as broad singlets. |

| ¹³C NMR | Aromatic region (approx. 115-160 ppm): Signals will exhibit J(C-F) coupling. The carbon directly attached to fluorine will show a large one-bond coupling constant. Aliphatic region (approx. 45-55 ppm): Signals for piperazine carbons. |

| ¹⁹F NMR | A single peak around -110 to -120 ppm (referenced to CFCl₃). |

Note: Exact chemical shifts can vary based on the solvent and concentration.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and investigate the compound's fragmentation pattern, which serves as a structural fingerprint.

-

Methodology: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is a common method for analyzing volatile, thermally stable compounds like this.

-

Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z 180. The fragmentation is typically dominated by the cleavage of the piperazine ring.

Caption: Plausible EI-MS fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. A validated reverse-phase HPLC (RP-HPLC) method is crucial for quality control.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic compounds.[11][12] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier sharpens peaks and ensures consistent ionization for MS detection. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting the compound from the column. |

| Gradient | 10% B to 90% B over 15 minutes | A gradient elution ensures that impurities with different polarities are well-separated from the main peak. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension.[13] |

| Detection | UV at 254 nm or 264 nm[6] | The fluorophenyl group provides strong UV absorbance for sensitive detection. |

| Column Temp. | 35 °C[13] | Maintains consistent retention times and peak shapes. |

Section 4: Applications in Research and Drug Development

2-(4-Fluorophenyl)piperazine is a valuable intermediate primarily used in the synthesis of CNS-active agents.[4] The piperazine core is a common feature in drugs targeting a range of receptors, including serotonergic, dopaminergic, and adrenergic systems.[14]

-

Scaffold for CNS Agents: It serves as a foundational building block for creating more complex molecules targeting psychiatric and neurological disorders such as schizophrenia, depression, and anxiety.[4]

-

Modulation of Pharmacokinetics: The fluorophenyl group is a well-established bioisostere for a phenyl group. The fluorine atom can block sites of metabolism (e.g., para-hydroxylation), potentially increasing the half-life of a drug.[5]

-

Receptor Binding Optimization: The specific substitution pattern and the presence of fluorine can fine-tune the molecule's interaction with the binding pockets of target proteins, enhancing potency and selectivity.[15]

Section 5: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is a guideline based on data for structurally similar piperazine derivatives.[7][16][17] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification

| GHS Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[18] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[18] |

| Serious Eye Damage | H318: Causes serious eye damage[18] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[18] |

| STOT - Single Exposure | H335: May cause respiratory irritation[18] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][16]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[19]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid exposed skin.[19]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA-approved respirator.[17]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][19] Recommended storage temperature is 2-8°C.[4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[19]

-

Stability: The compound may be sensitive to light and moisture.[19]

References

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

-

Noda, Y., et al. (1993). Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects. Journal of Pharmacology and Experimental Therapeutics, 265(2), 745-51. Retrieved from [Link]

-

Kühn, F., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(5), 2333. Retrieved from [Link]

-

Wako Pure Chemical Industries. (2020). Safety Data Sheet: Piperazine Anhydrous. Retrieved from [Link]

-

Lv, K., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 28049. Retrieved from [Link]

-

Pharmaffiliates. (2024). The Role of Fluorinated Piperazines in Modern Drug Discovery. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 29(3), 642. Retrieved from [Link]

-

Cychowska, M., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wujcicka, A., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 481-492. Retrieved from [Link]

-

Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine - GHS Data. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(4-Fluorophenyl)piperazine. Retrieved from [Link]

-

Ferla, S., & Rossi, D. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Retrieved from [Link]

-

Wikipedia. (n.d.). Azaperone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-FLUORO-PHENYLPIPERAZINE. Retrieved from [Link]

-

Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PLoS ONE, 17(11), e0277843. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

-

Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Paw, B., & Hopkała, H. (1998). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 55(2), 99-105. Retrieved from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Fluorophenyl)piperazine [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. caymanchem.com [caymanchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Piperazine synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Azaperone - Wikipedia [en.wikipedia.org]

- 15. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. CompTox Chemicals Dashboard [comptox.epa.gov]

- 19. mmbio.byu.edu [mmbio.byu.edu]

A Technical Guide to 2-(4-Fluorophenyl)piperazine: Nomenclature, Synthesis, and Application in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 2-(4-Fluorophenyl)piperazine, a key heterocyclic scaffold in medicinal chemistry. It establishes the definitive IUPAC nomenclature and details its physicochemical properties, validated synthetic and purification protocols, and analytical characterization methods. Furthermore, this guide explores the pharmacological significance of the (4-Fluorophenyl)piperazine moiety, discussing its role as a pharmacophore in centrally active agents and its interaction with key biological targets. The methodologies and data presented herein are intended to serve as a foundational resource for researchers and scientists engaged in drug design, development, and chemical synthesis.

Chemical Identity and Nomenclature

The nomenclature of a chemical entity is foundational for its unambiguous identification in research, patent literature, and regulatory documentation. The compound in focus is a disubstituted piperazine, featuring a 4-fluorophenyl group attached to the piperazine ring.

While commonly referred to as 2-(4-Fluorophenyl)piperazine, the precise locant for substitution on the piperazine ring is critical. However, the vast majority of scientific literature, chemical supplier catalogs, and databases refer to the compound where the fluorophenyl group is attached to one of the nitrogen atoms. In this much more common isomer, the phenyl group is not on a carbon atom (position 2) but on a nitrogen atom (position 1). Therefore, the correct IUPAC name for this widely studied compound is 1-(4-Fluorophenyl)piperazine .[1][2] For the less common carbon-substituted isomer, the IUPAC name is indeed 2-(4-Fluorophenyl)piperazine .[3][4][5] This guide will focus on the N-substituted isomer, 1-(4-Fluorophenyl)piperazine, due to its overwhelming prevalence and relevance in drug development.

Key identifiers for 1-(4-Fluorophenyl)piperazine are consolidated in the table below.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)piperazine | PubChem[2] |

| CAS Number | 2252-63-3 | Sigma-Aldrich[6] |

| Molecular Formula | C₁₀H₁₃FN₂ | Cayman Chemical[4] |

| Molecular Weight | 180.22 g/mol | Sigma-Aldrich[6] |

| InChI Key | AVJKDKWRVSSJPK-UHFFFAOYSA-N | Sigma-Aldrich[6] |

| Synonyms | pFPP, 4-FPP, para-Fluorophenylpiperazine | PubChem[2] |

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of 1-(4-Fluorophenyl)piperazine is essential for designing experimental conditions for its synthesis, purification, formulation, and biological assays.

| Property | Value | Conditions |

| Physical Form | Solid / Crystalline Solid | Ambient |

| Melting Point | 30-33 °C | (lit.)[6] |

| Boiling Point | 118-123 °C | @ 0.1 mmHg (lit.)[6] |

| pKa | 8.76 ± 0.40 | (Predicted)[7] |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL | Cayman Chemical[4][7] |

| λmax | 264 nm | Cayman Chemical[4] |

Synthesis and Purification Protocol

The synthesis of 1-(4-Fluorophenyl)piperazine is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-withdrawing nature of the fluorine atom on the phenyl ring, which activates the ring for nucleophilic attack.

Synthesis: Nucleophilic Aromatic Substitution

Principle: This protocol describes the reaction between piperazine and 1-fluoro-4-iodobenzene (or a similarly activated fluorobenzene derivative). The lone pair on one of piperazine's nitrogen atoms acts as the nucleophile, displacing the leaving group on the aromatic ring. The use of a base is critical to neutralize the generated acid and drive the reaction to completion.

Detailed Protocol:

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperazine (2.0 equivalents) and a suitable anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reagent Addition: While stirring under a nitrogen atmosphere, add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents) to the mixture. Subsequently, add 1-bromo-4-fluorobenzene (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours.

-

Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. Anhydrous conditions are crucial to prevent side reactions involving water.

-

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (1-bromo-4-fluorobenzene) is consumed.

-

Work-up: Cool the mixture to room temperature and quench by pouring it into cold water (10 mL).[8] Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 10 mL).[8]

-

Purification: Wash the combined organic phases with brine (3 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by crystallization to yield 1-(4-Fluorophenyl)piperazine as a crystalline solid.[8]

Synthesis Workflow Diagram

Caption: Synthetic workflow for 1-(4-Fluorophenyl)piperazine.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is employed. These methods provide a self-validating system for quality control.

| Technique | Purpose | Typical Parameters & Expected Results |

| GC-MS | Identity Confirmation & Purity | A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is crucial for separating positional isomers and identifying impurities.[9][10] Expected M/z: 180.1 (M⁺). |

| ¹H NMR | Structural Elucidation | Protons on the piperazine ring typically appear as multiplets between 2.5-3.5 ppm. Aromatic protons on the fluorophenyl ring appear between 6.8-7.2 ppm. |

| ¹⁹F NMR | Fluorine Confirmation | A singlet or multiplet corresponding to the fluorine atom on the phenyl ring. |

| HPLC | Purity Assessment | A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with a modifier (e.g., 0.1% TFA) can be used to determine purity (typically >98%). |

Pharmacological Profile and Significance

The 1-(4-fluorophenyl)piperazine scaffold is a privileged pharmacophore in CNS drug discovery. Its derivatives are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[1]

Mechanism of Action

Compounds containing this moiety often act as agonists or antagonists at serotonergic receptors. For instance, 1-(4-Fluorophenyl)piperazine itself has been shown to act as a 5-HT₁ₐ receptor agonist and also shows affinity for 5-HT₂ₐ and 5-HT₂꜀ receptors.[1] It can also inhibit the reuptake of serotonin and norepinephrine.[1] This polypharmacology is characteristic of many piperazine-based CNS agents.

The interaction with a G-protein coupled receptor (GPCR) like the 5-HT₁ₐ receptor initiates a downstream signaling cascade.

Signaling Pathway Diagram: 5-HT₁ₐ Receptor Activation

Caption: Inhibitory signaling cascade via 5-HT1A receptor.

Applications in Drug Development

The phenylpiperazine moiety is a cornerstone in the development of numerous approved drugs and clinical candidates. Its structural properties allow it to serve as a versatile scaffold for building molecules with desired pharmacological activities.

-

Antidepressants and Anxiolytics: Many drugs targeting serotonin receptors for the treatment of depression and anxiety incorporate this structure.

-

Antipsychotics: Atypical antipsychotics often feature a phenylpiperazine derivative to modulate dopamine and serotonin receptor activity.

-

Metabolite of Active Drugs: 1-(4-Fluorophenyl)piperazine is a known metabolite of the hypnotic drug Niaprazine.[1][11]

-

Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of more complex molecules, including kinase inhibitors like Avapritinib, which involves reacting a piperazine intermediate with a 4-fluorophenyl group.[12]

While it is a valuable scaffold, it's also important to note that 1-(4-Fluorophenyl)piperazine and its derivatives have been identified as designer drugs or "party pills," which has led to regulatory control in several jurisdictions.[1][13][14]

Conclusion

1-(4-Fluorophenyl)piperazine, correctly identified by its IUPAC name, is a molecule of significant interest to the scientific and drug development community. Its straightforward synthesis, combined with its potent and tunable pharmacological activity, ensures its continued relevance as a foundational building block in the quest for novel therapeutics, particularly those targeting the central nervous system. This guide has provided a detailed, technically grounded overview of its nomenclature, synthesis, analysis, and pharmacological context to support ongoing research and development efforts.

References

-

para-Fluorophenylpiperazine - Wikipedia. [Link]

-

2-(4-Fluorophenyl)piperazine - Analytical Standards - CAT N°: 24421. Bertin Technologies. [Link]

-

Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine. ResearchGate. [Link]

-

2-(4-Fluorophenyl)piperazine | Cas# 65709-33-3. GlpBio. [Link]

-

1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260. PubChem. [Link]

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC. PubMed Central. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

-

The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO) - Figshare. [Link]

-

4-FLUORO-PHENYLPIPERAZINE. Global Substance Registration System. [Link]

Sources

- 1. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)piperazine - Analytical Standards - CAT N°: 24421 [bertin-bioreagent.com]

- 4. caymanchem.com [caymanchem.com]

- 5. glpbio.cn [glpbio.cn]

- 6. 1-(4-Fluorophenyl)piperazine 98 2252-63-3 [sigmaaldrich.com]

- 7. 2-(4-FLUORO-PHENYL)-PIPERAZINE | 65709-33-3 [amp.chemicalbook.com]

- 8. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. aru.figshare.com [aru.figshare.com]

- 11. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-(4-氟苯基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Monograph: 2-(4-Fluorophenyl)piperazine (2-FPP)

This technical guide details the chemical identity, synthesis, and medicinal utility of 2-(4-Fluorophenyl)piperazine , a specialized chiral scaffold distinct from its recreational isomer.

CAS Registry Number: 65709-33-3 (Free base), 65709-34-4 (Dihydrochloride) Molecular Formula: C₁₀H₁₃FN₂ Molecular Weight: 180.22 g/mol IUPAC Name: 2-(4-Fluorophenyl)piperazine

Executive Summary & Core Distinction

2-(4-Fluorophenyl)piperazine (2-FPP) is a piperazine derivative where the 4-fluorophenyl moiety is attached to the C2 carbon of the heterocyclic ring. This structural feature creates a chiral center, making 2-FPP a valuable building block for enantioselective drug synthesis, particularly in the development of Neurokinin-1 (NK1) receptor antagonists and HIV capsid binders.

Critical Distinction: Researchers must rigorously distinguish 2-FPP from its structural isomer, 1-(4-fluorophenyl)piperazine (pFPP) . While pFPP is a known psychoactive serotonin agonist often screened in forensic toxicology, 2-FPP is primarily a non-psychoactive intermediate used in high-precision medicinal chemistry.

| Feature | 2-(4-Fluorophenyl)piperazine | 1-(4-Fluorophenyl)piperazine (pFPP) |

| Substitution Site | Carbon-2 (C2) | Nitrogen-1 (N1) |

| Chirality | Yes (Chiral Center at C2) | No (Achiral) |

| Primary Use | Drug Scaffold / Intermediate | Serotonergic Probe / Recreational Drug |

| Regulatory Status | Research Chemical / Intermediate | Controlled Substance (Region dependent) |

Chemical Synthesis Protocols

The synthesis of 2-FPP requires strategies that establish the carbon-carbon bond between the phenyl ring and the heterocycle. Two primary methodologies are recommended based on the need for scalability (Racemic) or stereochemical precision (Chiral).

Method A: The Pyrazine Reduction Route (Scalable/Racemic)

This method is preferred for bulk synthesis where racemic product is acceptable or will be resolved later. It utilizes a Suzuki-Miyaura coupling followed by catalytic hydrogenation.

Workflow Diagram:

Figure 1: Scalable synthesis via pyrazine intermediate.

Step-by-Step Protocol:

-

Suzuki Coupling:

-

Charge a reaction vessel with 2-chloropyrazine (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Dissolve in a mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).

-

Reflux under nitrogen atmosphere for 12–16 hours.

-

Workup: Cool, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 2-(4-fluorophenyl)pyrazine .

-

-

Hydrogenation:

-

Dissolve the pyrazine intermediate in methanol.

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Hydrogenate in a Parr shaker at 50 psi for 24 hours.

-

Purification: Filter through Celite to remove catalyst. Concentrate the filtrate. Recrystallize from ethanol/ether to obtain the final piperazine as a white solid.

-

Method B: The Amino Acid Route (Enantioselective)

For applications requiring the (S)- or (R)-enantiomer (e.g., NK1 antagonists), starting from chiral amino acids is superior.

Protocol Logic:

-

Starting Material: (S)-4-Fluorophenylglycine.

-

Cyclization: Reaction with 1,2-dibromoethane or ethylene glycol derivatives (often requires protection of the amine) to form the diketopiperazine or lactam intermediate.

-

Reduction: Strong reduction (e.g., LiAlH₄ or BH₃·THF) converts the carbonyls to methylenes, yielding the chiral piperazine with retention of configuration.

Medicinal Chemistry Applications

2-FPP serves as a "privileged scaffold" in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs).

Neurokinin-1 (NK1) Receptor Antagonists

The 2-arylpiperazine core mimics the spatial arrangement of the substance P pharmacophore.

-

Mechanism: The basic nitrogen (N4) interacts with Asp residues in the receptor binding pocket, while the 2-(4-fluorophenyl) group occupies a hydrophobic sub-pocket.

-

Fluorine Effect: The para-fluorine atom blocks metabolic oxidation at the phenyl ring (blocking P450 hydroxylation), significantly extending the half-life compared to the non-fluorinated analog.

HIV-1 Capsid Binders

Recent literature identifies phenylalanine-derived peptidomimetics—structurally homologous to 2-benzyl or 2-aryl piperazines—as inhibitors of HIV-1 capsid assembly. The rigid piperazine ring restricts the conformational flexibility of the phenyl group, locking it into a bioactive conformation that disrupts capsid protein hexamerization.

Structure-Activity Relationship (SAR) Map:

Figure 2: Structure-Activity Relationship (SAR) of the 2-FPP scaffold.

Analytical Characterization

To validate the synthesis of 2-FPP, the following analytical data is standard.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 7.3–7.1 (m, 4H): Aromatic protons (AA'BB' system characteristic of p-F-phenyl).δ 3.8 (dd, 1H): Benzylic proton at C2 (diagnostic for 2-substitution).δ 3.0–2.6 (m, 6H): Piperazine ring protons. |

| ¹³C NMR | ~162 ppm: C-F coupling (d, J ≈ 245 Hz).~60 ppm: C2 Methine carbon (distinct from CH₂ signals). |

| Mass Spectrometry | m/z 181.1 [M+H]⁺. Fragmentation often shows loss of NH₃ or ring cleavage. |

| Chiral HPLC | Required for enantiomeric excess (ee) determination. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% DEA. |

Safety & Handling (SDS Summary)

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling: 2-FPP is a basic amine. It can absorb CO₂ from the air (forming carbamates). Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

-

First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2772580, 2-(4-Fluorophenyl)piperazine. Retrieved from [Link]

-

López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. Journal of Medicinal Chemistry.[1][2] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature. Retrieved from [Link]

Sources

- 1. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(4-Fluorophenyl)piperazine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Prospects

This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)piperazine derivatives and their analogs, a class of compounds demonstrating significant pharmacological versatility. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on their chemical synthesis, explores the nuances of their structure-activity relationships (SAR), delves into their complex pharmacology, and discusses their promising therapeutic applications. The insights provided herein are grounded in established scientific literature, offering a robust foundation for future research and development in this exciting area of medicinal chemistry.

Introduction: The Versatility of the Arylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system (CNS) and other biological systems.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be differentially substituted, allow for the fine-tuning of a molecule's polarity, basicity, and pharmacokinetic profile.[3] When coupled with an aryl group, particularly a 2-(4-fluorophenyl) moiety, the resulting arylpiperazine core serves as a versatile template for designing ligands that interact with a variety of biological targets, most notably serotonin and dopamine receptors.[4][5] The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity for target proteins. This guide will explore the chemical space around this core, providing a detailed examination of the synthesis, biological activity, and therapeutic potential of these compelling molecules.

Synthetic Strategies for 2-(4-Fluorophenyl)piperazine Derivatives

The synthesis of 2-substituted piperazines is a key area of research, with numerous protocols developed to afford these valuable building blocks.[3] A common and effective strategy involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to allow for selective functionalization of the two nitrogen atoms within the piperazine ring.[6]

General Synthetic Workflow

A representative synthetic workflow for generating diverse 2-(4-fluorophenyl)piperazine analogs is depicted below. This process typically begins with a commercially available or readily synthesized N-Boc-protected 2-substituted piperazine, which can then be subjected to various chemical transformations to introduce diversity at the N4 position and, if desired, further modification of the substituent at the 2-position.

Caption: Generalized synthetic workflow for 2-(4-fluorophenyl)piperazine analogs.

Key Experimental Protocol: N4-Alkylation of N-Boc-2-(4-fluorophenyl)piperazine

This protocol outlines a general procedure for the alkylation of the N4-nitrogen of a Boc-protected 2-(4-fluorophenyl)piperazine, a crucial step in the synthesis of many derivatives.

Materials:

-

N-Boc-2-(4-fluorophenyl)piperazine

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (MeCN) or other appropriate solvent

-

Stir plate and magnetic stir bar

-

Round-bottom flask and reflux condenser

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-Boc-2-(4-fluorophenyl)piperazine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Addition of Electrophile: Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N4-alkylated product.

Causality of Choices: The use of a Boc protecting group on one nitrogen allows for the selective alkylation of the other. Potassium carbonate is a mild and effective base for this transformation. Acetonitrile is a common solvent for such reactions due to its polarity and appropriate boiling point.

Structure-Activity Relationships (SAR)

The biological activity of 2-(4-fluorophenyl)piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring and the aryl moiety. This section explores the SAR of these compounds at key biological targets.

Modulation of Serotonin and Dopamine Receptors

Arylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) and dopamine (D₂) receptors, which are critical targets for the treatment of various CNS disorders.[4] The affinity of these compounds for different receptor subtypes can be modulated by structural modifications.

For instance, in a series of arylpiperazine derivatives designed as multi-target ligands for schizophrenia, the nature of the aryl group attached to the piperazine was found to significantly influence the affinity for D₂ and 5-HT₂ₐ receptors.[5] The presence of a long-chain arylpiperazine scaffold is a versatile template for designing CNS drugs targeting these receptors.[4]

Table 1: Representative Binding Affinities (Ki, nM) of 2-(4-Fluorophenyl)piperazine Analogs at Serotonin and Dopamine Receptors

| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₇ | D₂ | Reference |

| 9b | 23.9 | 39.4 | 45.0 | - | [4] |

| 12a | 41.5 | 315 | 42.5 | 300 | [4] |

Data presented are for illustrative purposes and highlight the impact of structural modifications on receptor affinity.

SAR Insights:

-

Aryl Substituent: The nature and substitution pattern on the 2-phenyl ring play a crucial role in determining receptor affinity and selectivity.

-

N4-Substituent: The substituent at the N4 position of the piperazine ring is a key determinant of the pharmacological profile. Long-chain substituents often lead to high-affinity ligands.[4]

-

Linker Length and Composition: In long-chain arylpiperazines, the length and chemical nature of the linker connecting the piperazine to a terminal moiety can significantly impact binding to serotonin and dopamine receptors.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Recent studies have explored 2-(4-fluorophenyl)piperazine derivatives as inhibitors of human equilibrative nucleoside transporters (ENTs), which are involved in nucleoside salvage pathways and the transport of nucleoside-based drugs.[7]

A study on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) and its analogs revealed key structural requirements for ENT1 and ENT2 inhibition.[7]

Table 2: Inhibitory Activity (IC₅₀, µM) of FPMINT Analogs against ENT1 and ENT2

| Compound | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) | Reference |

| FPMINT | - | - | [7] |

| 2b | 12.68 | 2.95 | [7] |

| 3c | 2.38 | 0.57 | [7] |

| 1c | 171.11 | 36.82 | [7] |

Data from a study on FPMINT analogs highlight the SAR for ENT inhibition.[7]

SAR Insights for ENT Inhibition:

-

Halogen Substitution: The presence of a halogen on the fluorophenyl moiety is essential for inhibitory activity against both ENT1 and ENT2.[7]

-

N-Naphthalene Moiety: Replacement of the naphthalene group with a benzene ring can abolish inhibitory effects.[7]

-

Substitutions on the Benzene Ring: The addition of specific groups to a substituted benzene ring can restore or enhance inhibitory activity.[7]

Pharmacological Mechanisms and Signaling

The therapeutic effects of 2-(4-fluorophenyl)piperazine derivatives are mediated by their interaction with specific biological targets, leading to the modulation of downstream signaling pathways.

Modulation of Monoaminergic Neurotransmission

Many arylpiperazine derivatives exert their effects by modulating the levels of monoamine neurotransmitters, such as serotonin and dopamine, in the synaptic cleft.[4] This can be achieved through direct interaction with postsynaptic receptors or by inhibiting the reuptake of these neurotransmitters by monoamine transporters (e.g., SERT, DAT).[8]

The functional activity of these compounds can range from agonism to antagonism at different receptor subtypes. For example, some derivatives may act as 5-HT₁ₐ receptor agonists while simultaneously acting as D₂ receptor antagonists, a profile desirable for atypical antipsychotics.[4]

Caption: Modulation of monoaminergic signaling by 2-(4-fluorophenyl)piperazine derivatives.

Protocol for In Vitro Receptor Binding Assay

To determine the affinity of a novel 2-(4-fluorophenyl)piperazine derivative for a specific receptor (e.g., 5-HT₁ₐ), a competitive radioligand binding assay is a standard and robust method.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ)

-

Test compound (2-(4-fluorophenyl)piperazine derivative) at various concentrations

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare serial dilutions of the test compound.

-

Incubation: In a microtiter plate or individual tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Trustworthiness of the Protocol: This is a well-established and validated method in pharmacology for determining the binding affinity of a compound for a receptor. The inclusion of controls for total and non-specific binding ensures the accuracy of the results.

Therapeutic Applications and Future Directions

The diverse pharmacological profiles of 2-(4-fluorophenyl)piperazine derivatives make them attractive candidates for the treatment of a range of diseases.

-

Central Nervous System Disorders: Their ability to modulate serotonergic and dopaminergic systems positions them as potential treatments for depression, anxiety, schizophrenia, and other psychiatric disorders.[4][5] Some derivatives have also been investigated for their potential in managing neurodegenerative diseases like Alzheimer's and Parkinson's.[1]

-

Oncology: The arylpiperazine scaffold has gained attention in cancer research due to the potential of its derivatives to exhibit cytotoxic effects against various tumor cell lines.[9][10] Their mechanisms of action in cancer can be diverse, involving interactions with multiple molecular targets.[9]

-

Pain and Inflammation: By targeting receptors involved in pain signaling, such as the P2X4 receptor, certain piperazine-based compounds are being explored for the management of chronic pain and neuroinflammation.

The modular nature of the 2-(4-fluorophenyl)piperazine core allows for extensive chemical modifications, providing a rich platform for the development of novel therapeutics. Future research will likely focus on optimizing the selectivity of these compounds for specific receptor subtypes to minimize off-target effects and improve their safety profiles. Furthermore, the exploration of their potential in other therapeutic areas, driven by their diverse biological activities, remains a promising avenue for drug discovery.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI. [Link]

- Method for the preparation of piperazine and its derivatives. (n.d.).

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

-

A general and convenient synthesis of N-aryl piperazines. (2025). ResearchGate. [Link]

-

Assembly of 2-substituted piperazines 1 (a) and fused piperazine... (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). Europe PMC. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). Taylor & Francis Online. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). NIH. [Link]

-

Discovery and Development of Monoamine Transporter Ligands. (n.d.). NIH. [Link]

-

Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. (n.d.). NIH. [Link]

-

[3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. (n.d.). PubMed. [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Royal Society of Chemistry. [Link]

-

In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (n.d.). PubMed. [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). ResearchGate. [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

-

Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. (n.d.). ACS Publications. [Link]

-

Coumarin-piperazine derivatives as biologically active compounds. (2019). NIH. [Link]

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). NIH. [Link]

-

Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][3][4][9]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. (n.d.). PubMed. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI. [Link]

-

Synthesis of 2-substituted piperazines via direct a-lithiation. (2019). ResearchGate. [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. (n.d.). ChemRxiv. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). NIH. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine. [Link]

-

Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2024). NIH. [Link]

-

Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. (n.d.). NIH. [Link]

-

Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. (2025). Columbia Academic Commons. [Link]

-

Graph of actual vs. predicted pIC50 values of all compounds for training and test sets using CoMFA of trifluorophenyl analogues. (n.d.). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 8. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatility of 2-(4-Fluorophenyl)piperazine: A Strategic Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of the Fluorophenylpiperazine Moiety

In the landscape of contemporary medicinal chemistry, the piperazine heterocycle stands as a privileged scaffold, frequently incorporated to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its ability to introduce a basic nitrogen center, enhance aqueous solubility, and provide a rigid spacer for pharmacophoric elements makes it a cornerstone of drug design. The introduction of a 4-fluorophenyl substituent at the 2-position of the piperazine ring creates a building block of significant strategic value: 2-(4-fluorophenyl)piperazine. The fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins through favorable electrostatic interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and diverse applications of 2-(4-fluorophenyl)piperazine as a key building block in the pursuit of novel therapeutics.

Physicochemical and Pharmacokinetic Profile: A Foundation for Drug Design

A thorough understanding of the inherent properties of 2-(4-fluorophenyl)piperazine is paramount to its effective deployment in drug discovery programs.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FN₂ | |

| Molecular Weight | 180.2 g/mol | |

| Melting Point | 111-114°C | |

| Boiling Point | 287.2±35.0 °C (Predicted) | |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | |

| pKa | 8.76±0.40 (Predicted) |

The pharmacokinetic profile of molecules derived from this building block is of critical importance. Piperazine derivatives are generally metabolized by cytochrome P450 enzymes, with potential for subsequent glucuronidation or sulfation.[2] Studies on various fluorophenylpiperazine analogues have shown significant inhibitory activity against several CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4.[3] This necessitates careful consideration of potential drug-drug interactions during preclinical development. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for the parent 2-(4-fluorophenyl)piperazine is not extensively published, the general properties of piperazine-containing drugs suggest that it can confer favorable oral bioavailability and distribution characteristics.[1][4] However, high doses of some piperazine derivatives have been associated with cardiotoxic effects, highlighting the need for thorough toxicological evaluation of any new chemical entity incorporating this scaffold.[5]

Synthesis of 2-(4-Fluorophenyl)piperazine: A Representative Protocol

While numerous methods exist for the synthesis of substituted piperazines, a common and adaptable approach involves the cyclization of appropriate precursors.[3] Below is a representative, multi-step protocol for the synthesis of 2-(4-fluorophenyl)piperazine, based on established chemical principles for analogous structures.

Caption: Synthetic pathway for 2-(4-Fluorophenyl)piperazine.

Experimental Protocol:

Step 1: Buchwald-Hartwig Amination for the Synthesis of 1-(4-Fluorophenyl)-4-Boc-piperazine [6]

-

To a dry, argon-flushed round-bottom flask, add 1-bromo-4-fluorobenzene (1.0 eq), N-Boc-piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like XPhos (0.08 eq).

-

Add a base, for instance, sodium tert-butoxide (1.4 eq), and an anhydrous solvent such as toluene.

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)-4-Boc-piperazine.

Step 2: Acidic Deprotection to Yield 2-(4-Fluorophenyl)piperazine [6]

-

Dissolve the purified 1-(4-fluorophenyl)-4-Boc-piperazine from the previous step in a suitable solvent like dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

-

Neutralize the residue with a saturated aqueous solution of a base like sodium bicarbonate and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford 2-(4-fluorophenyl)piperazine. Further purification can be achieved by crystallization or chromatography if necessary.

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Targets

The 2-(4-fluorophenyl)piperazine moiety has been successfully incorporated into a wide array of bioactive molecules targeting various diseases. Its utility as a building block stems from the secondary amine, which provides a reactive handle for further chemical modifications.

Caption: Common synthetic transformations utilizing 2-(4-Fluorophenyl)piperazine.

Protocol: N-Alkylation via Reductive Amination

This protocol describes the reaction of 2-(4-fluorophenyl)piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond.

-

Dissolve 2-(4-fluorophenyl)piperazine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane.

-

Add a reducing agent, for example, sodium triacetoxyborohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.5-2.0 eq), portion-wise to the reaction mixture. Acetic acid may be added as a catalyst.

-

Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to obtain the N-alkylated derivative.

Therapeutic Areas of Interest

The versatility of the 2-(4-fluorophenyl)piperazine scaffold is evident in the diverse range of therapeutic targets for which its derivatives have been investigated.

-

Oncology: Arylpiperazine derivatives have garnered significant attention as potential anticancer agents due to their ability to interact with various molecular targets implicated in cancer pathogenesis.[6] For instance, derivatives of 2-(4-fluorophenyl)piperazine have been explored as p21-activated kinase 4 (PAK4) inhibitors, which have shown potent antiproliferative activity against lung cancer cell lines.[7]

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many centrally acting drugs.[8] Derivatives of fluorophenylpiperazine have been investigated for the treatment of Alzheimer's disease by targeting acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation.[9]

-

Infectious Diseases: The piperazine scaffold is present in numerous antiviral agents.[10] Indoleoxoacetyl piperazine derivatives, which can be synthesized from precursors like 2-(4-fluorophenyl)piperazine, have shown potential as HIV entry inhibitors.[1]

-

Inflammatory Diseases: Phenylpiperazine derivatives have been evaluated for their anti-inflammatory properties.[11] The 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment, which can be synthesized using 2-(4-fluorophenyl)piperazine, is a known pharmacophore for analgesic and anti-inflammatory activities.[12]

-

Cardiovascular Diseases: Certain (fluorophenyl)piperazine derivatives have been investigated for their effects on cardiovascular function, with some exhibiting beta-adrenolytic and vasodilating properties.[13]

Structure-Activity Relationship (SAR) Insights

SAR studies on various series of compounds incorporating the 2-(4-fluorophenyl)piperazine moiety have provided valuable insights for drug design. For example, in a series of inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the phenyl ring of the fluorophenylpiperazine moiety was found to be essential for inhibitory activity against both ENT1 and ENT2.[14][15] This highlights the critical role of the fluorine atom in modulating the biological activity of these compounds.

Conclusion and Future Perspectives

2-(4-Fluorophenyl)piperazine has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its favorable physicochemical properties, coupled with the synthetic accessibility of its secondary amine for further derivatization, have enabled the exploration of a wide chemical space and the discovery of potent modulators of diverse biological targets. The strategic incorporation of the 4-fluorophenyl group often imparts beneficial effects on metabolic stability and target engagement. As our understanding of disease biology continues to evolve, the rational design of novel therapeutics incorporating this privileged scaffold is poised to deliver the next generation of innovative medicines.

References

- Antiviral indoleoxoacetyl piperazine derivatives. (n.d.). Google Patents.

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics, 9(4-S), 643-649. [Link]

-

Wu, T., Pang, Y., Guo, J., Yin, W., Zhu, M., Hao, C., Wang, K., Wang, J., Zhao, D., & Cheng, M. (2022). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 27(19), 6285. [Link]

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.

-

Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry, 16(4), 104611. [Link]

-

Di Stefano, M., Masoni, S., Bononi, G., Poli, G., Galati, S., Gado, F., Manzi, S., Vagaggini, C., Brai, A., Caligiuri, I., Asif, K., Rizzolio, F., Macchia, M., Chicca, A., Sodi, A., Di Bussolo, V., Minutolo, F., Meier, P., Gertsch, J., … Tuccinardi, T. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

-

Antia, U., West, S., & Antia, C. (2011). Metabolic interactions with piperazine-based 'party pill' drugs. Drug and Alcohol Dependence, 118(2-3), 246–250. [Link]

-

El-Sayed, N. N. E., El-Gamal, M. I., Al-Fakhrany, O. M., Al-Shaikh, T. M., Al-Mutairi, F. M., Abdel-Maksoud, M. S., & Al-Amiery, A. A. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie, e2400115. [Link]

- Mlynárová, R., Tazká, D., Racanská, E., Kyselovic, J., & Svec, P. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 49(4), 177–180.

-

Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555. [Link]

-

Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 413–420. [Link]

-

Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2015). Molecules, 20(8), 14838-14862. [Link]

-

Prodrugs in Cardiovascular Therapy. (2014). Molecules, 19(11), 17597-17627. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2023). ChemistrySelect, 8(4), e202203994. [Link]

-

Iovino, F., Di Micco, S., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Chemistry & Biodiversity, e202400593. [Link]

-

Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo. (2022). Frontiers in Pharmacology, 13, 961108. [Link]

-

Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2023). Biomedical and Pharmacology Journal, 16(2), 735-749. [Link]

-

Dias da Silva, D., Silva, E., Leitão, R., de Pinho, P. G., Ferreira, L. M., Dinis-Oliveira, R. J., & Carvalho, F. (2015). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology letters, 232(1), 1–9. [Link]

-

Synthesis of compounds starting from 2-fluorophenyl piperazine. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Analgesic Agents. (2023). Pharmaceuticals, 16(6), 804. [Link]

Sources

- 1. WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents [patents.google.com]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 11. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX [mdpi.com]

- 13. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revroum.lew.ro [revroum.lew.ro]

Application Notes & Protocols for 2-(4-Fluorophenyl)piperazine in Neuropharmacological Research